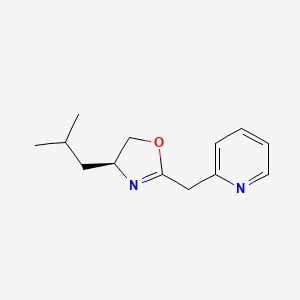
(S)-2,2'-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic chemistry. Its unique structure, featuring two oxazoline rings attached to a binaphthalene core, allows for effective coordination with metal centers, facilitating a range of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Binaphthalene Core: The oxazoline rings are then attached to the binaphthalene core via a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing automated reactors for the cyclization of amino alcohols and carboxylic acids.
Efficient Coupling Reactions: Employing high-throughput methods for the coupling of oxazoline rings to the binaphthalene core, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.
Reduction: It can also undergo reduction reactions, typically using hydrogenation techniques.
Substitution: The oxazoline rings can be substituted with different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or peracids, often under mild conditions.
Reduction: Hydrogen gas or hydride donors such as sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed, usually in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
(S)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloenzymes and their mechanisms.
Medicine: Its role in synthesizing chiral drugs is crucial, as many pharmaceuticals require specific enantiomers for efficacy.
Industry: The compound is employed in the production of fine chemicals and materials, where enantioselectivity is essential.
Wirkmechanismus
The mechanism by which (S)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exerts its effects involves:
Coordination with Metal Centers: The oxazoline rings coordinate with metal ions, forming stable complexes.
Induction of Enantioselectivity: These complexes facilitate asymmetric reactions, leading to the preferential formation of one enantiomer over the other.
Molecular Targets and Pathways: The compound targets specific substrates in catalytic cycles, enhancing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bis(oxazoline) Ligands: These ligands share the oxazoline functional groups but differ in their core structures.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene): Another chiral ligand with a binaphthalene core, but with phosphine groups instead of oxazolines.
Uniqueness: (S)-2,2’-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its dual oxazoline rings, which provide distinct coordination environments and enhance its effectiveness in asymmetric catalysis compared to other similar ligands.
Eigenschaften
IUPAC Name |
(4S)-4-(2-methylpropyl)-2-[1-[2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O2/c1-21(2)17-25-19-37-33(35-25)29-15-13-23-9-5-7-11-27(23)31(29)32-28-12-8-6-10-24(28)14-16-30(32)34-36-26(20-38-34)18-22(3)4/h5-16,21-22,25-26H,17-20H2,1-4H3/t25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBCFPBAHBCVII-UIOOFZCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8246172.png)












![10,16-bis(4-fluorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8246282.png)
